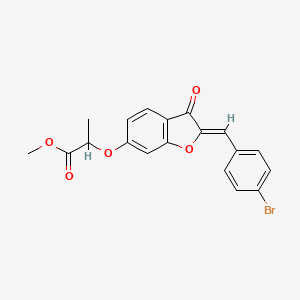

(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

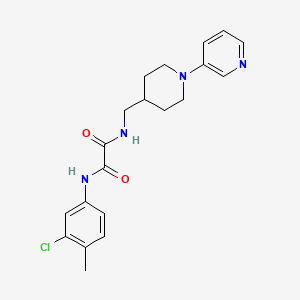

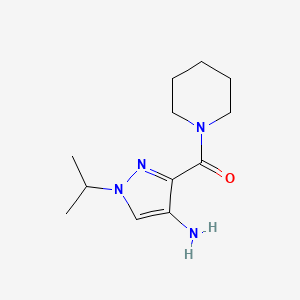

The compound “(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings. The presence of the bromobenzylidene group indicates that it has a bromine atom attached to a benzylidene group, which is a type of methylene bridge. The “Z” in the name suggests that it has a cis configuration around a double bond .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. The benzofuran moiety would contribute to the aromaticity of the molecule, and the bromine atom would add significant molecular weight .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of a bromine atom, for example, would likely make the compound relatively heavy and possibly more reactive. The benzofuran moiety could contribute to the compound’s aromaticity and potentially its UV/Vis absorption properties .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Pyran Derivatives : The compound reacts with ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate, leading to the formation of compounds with Z + E isomers. This reaction highlights its potential in creating diverse chemical structures (J. Mérour & F. Cossais, 1991).

Improved Synthesis Process : A practical and convenient synthesis process for 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid is developed using a method that includes methyl esterification and a series of chemical reactions, demonstrating the compound’s usefulness in synthetic chemistry (Deng Yong, 2010).

Photosensitizer in Cancer Treatment : A zinc phthalocyanine derivative is synthesized for potential use in photodynamic therapy for cancer treatment. The compound’s properties, including high singlet oxygen quantum yield, suggest its applicability in medical research (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Aryl Radical Cyclization : This compound plays a role in the synthesis of unique carboxylation products through aryl radical cyclization, indicating its relevance in advanced organic synthesis (Asahi Katayama, H. Senboku, & S. Hara, 2016).

Polyphenolic Compounds Synthesis : Its use in the synthesis of polyphenolic compounds based on gallates, with implications for developing compounds with biological activity, is another key application (Zhu-Ping Xiao et al., 2007).

Morita-Baylis-Hillman Reaction : The compound is utilized in a Morita-Baylis-Hillman reaction to create derivatives of 2,3-dihydrobenzofuran, demonstrating its versatility in organic reactions (S. Ahn et al., 2012).

Cytotoxicity Studies : N-Heterocyclic carbene complexes involving derivatives of this compound have been synthesized and evaluated for cytotoxicity, indicating potential applications in medicinal chemistry and drug development (S. Patil et al., 2011).

Biological and Pharmacological Research

Anticancer Activity : Compounds synthesized from this chemical have been evaluated for antiproliferative activity against various cancer cell lines, suggesting its potential use in cancer research (B. Božić et al., 2017).

Inhibitor of Mycolic Acid Biosynthesis : It has been explored for its ability to inhibit mycolic acid biosynthesis, which is crucial in the treatment of bacterial infections (S. Hartmann et al., 1994).

Antimicrobial Activity : Some derivatives of this compound have shown significant antimicrobial activity, indicating its potential application in developing new antibiotics or antifungal agents (D. Pansare et al., 2019).

Structural Analysis : The crystal structure analysis of related compounds aids in understanding molecular interactions and design in drug discovery (Lingling Li et al., 2008).

Antitumor Activity Evaluation : Novel derivatives of this compound have been synthesized and evaluated for antitumor activity, contributing to the ongoing search for effective cancer treatments (V. Horishny & V. Matiychuk, 2021).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzothiazole , which is known to exhibit a broad spectrum of biological activity, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . .

Mode of Action

It is known that the compound undergoes O-alkylation in its reaction pathway, but the specific interactions with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its broad spectrum of biological activity. Benzothiazole derivatives, for instance, have been shown to impact a variety of pathways related to inflammation, oxidative stress, and cell proliferation . .

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body

Result of Action

Given the broad range of biological activities exhibited by benzothiazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, boronic acids and their esters, which are structurally similar to this compound, are known to be only marginally stable in water

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(4-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-11(19(22)23-2)24-14-7-8-15-16(10-14)25-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVOYXXURQRTSK-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)Br)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 2-((2-(4-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)

![methyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazole-5-carboxylate](/img/structure/B3016509.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B3016511.png)